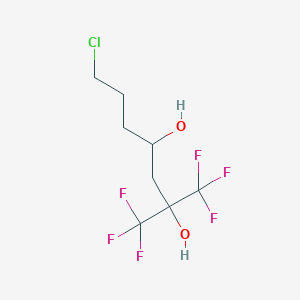
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CTF) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTF is a fluorinated analog of cholesterol and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to interact with cell membranes in a similar way to cholesterol. It has been shown to increase membrane fluidity and modulate the function of membrane proteins. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease by binding to beta-amyloid peptides.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the function of ion channels and transporters, which can have implications for neuronal signaling and synaptic transmission. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease, which could have therapeutic implications for the treatment of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol in lab experiments is its similarity to cholesterol. This allows researchers to study the effects of cholesterol on cell membranes without the confounding effects of other cholesterol analogs. One limitation of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol. One direction is to further explore its effects on ion channels and transporters, which could have implications for the treatment of neurological disorders. Another direction is to study the effects of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol on other membrane proteins and lipid rafts. Additionally, further research is needed to determine the therapeutic potential of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol for the treatment of Alzheimer's disease.
Métodos De Síntesis
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol can be synthesized using a three-step process. The first step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropene with trifluoromethyl lithium to yield 2,3,3-trichloro-1,1,1-trifluoropropanol. The second step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropanol with lithium aluminum hydride to yield 2,3,3-trichloro-1,1,1-trifluoropropane. The final step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropane with sodium hydroxide to yield 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol.
Aplicaciones Científicas De Investigación
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of scientific research applications. It has been used as a tool to study the structure and function of cell membranes. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been used to study the role of cholesterol in the formation of amyloid plaques in Alzheimer's disease. Additionally, 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been used to study the effects of cholesterol on the function of ion channels and transporters.
Propiedades
Número CAS |
101913-68-2 |
|---|---|
Nombre del producto |
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol |
Fórmula molecular |
C8H11ClF6O2 |
Peso molecular |
288.61 g/mol |
Nombre IUPAC |
7-chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C8H11ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h5,16-17H,1-4H2 |
Clave InChI |
PJCDWTGBDBTSLG-UHFFFAOYSA-N |
SMILES |
C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl |
SMILES canónico |
C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl |
Sinónimos |
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)-2,4-heptanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
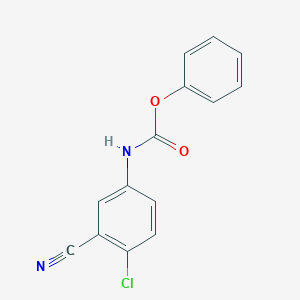
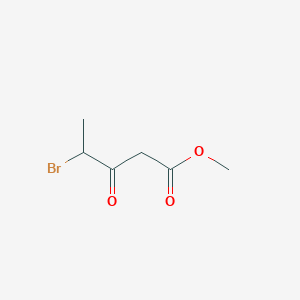
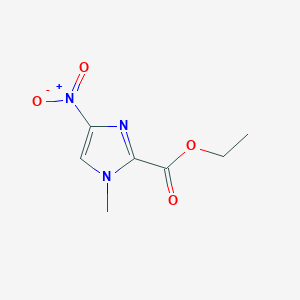
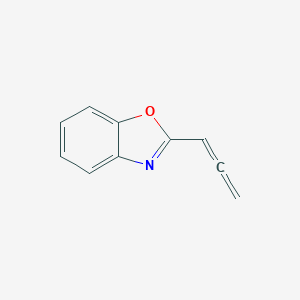
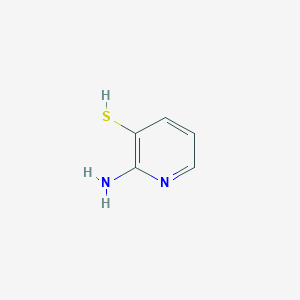
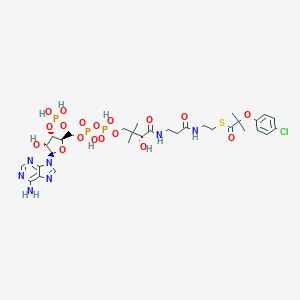

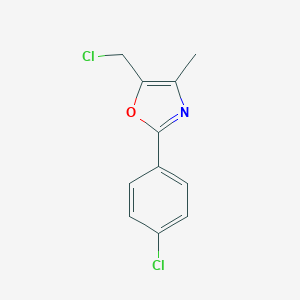
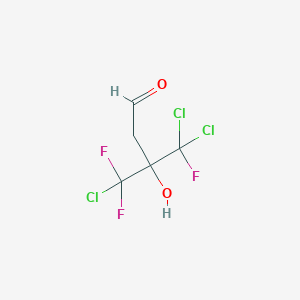
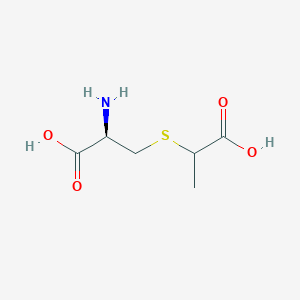
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
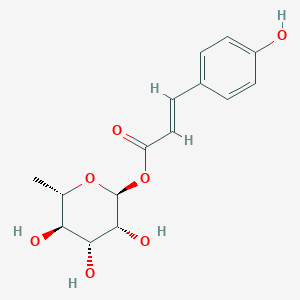
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)